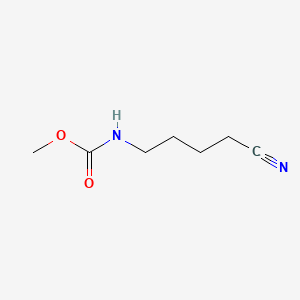
(E)-1-chloro-2-iodoethene
Übersicht
Beschreibung
(E)-1-Chloro-2-iodoethene, also known as iodoethane, is an organic compound with the molecular formula C2H3ClI. It is a colorless liquid with a sweet smell and a boiling point of 143.5°C. It is a versatile reagent used in organic synthesis and is also used in the production of pharmaceuticals, dyes, and other chemical products. This compound is produced through a variety of chemical reactions, including the reaction of ethylene with chlorine and iodine, and the reaction of ethylene with hydrogen chloride and iodine monochloride.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Stereoisomers (E)-1-Chloro-2-iodoethene plays a crucial role in the stereospecific synthesis of chlorodifluorostyrenes. This involves forming stable zinc reagents from (E)-2-chloro-1,2-difluoro-1-iodoethene and then undergoing Negishi coupling reactions to produce (E)- and (Z)-1-chloro-1,2-difluorostyrenes (Lim & Burton, 2014).
2. Precursor in Cross-Coupling Reagents this compound is identified as a cross-coupling reagent used as a precursor in the formation of chloroenynes, terminal, and unsymmetrical internal diynes (Negishi & Copéret, 2001).
3. Transformation into Alkylcyclobutane Derivatives In the presence of alkoxides in alcohols, 1-chloro-3-iodoalkanes, transformed from terminal alkenes, react with dialkyl malonates. This process is used to produce dialkyl 2-butylcyclobutane-1,1-dicarboxylates and dialkyl (E)-3-octene-1,1-dicarboxylates (Miyano, Hokari, Umeda, & Hashimoto, 1980).
4. Electrophilic Addition Reactions this compound derivatives are produced regioselectively through electrophilic addition reactions of functionalized acetylenic derivatives with iodine monochloride (Bellina, Colzi, Mannina, Rossi, & Viel, 2003).
5. Thermodynamic Analysis in Mixtures this compound is involved in thermodynamic studies, particularly in the analysis of excess enthalpies in mixtures containing 1-iodoalkanes and various solvents (Soriano, Velasco, Otin, & Kehiaian, 1989).
6. Chlorination of Arenes and Heterocycles This compound is utilized in the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals, showing potential for industrial application (Wang, Zhang, Wang, Wang, Xue, & Xiao, 2016).
Eigenschaften
IUPAC Name |
(E)-1-chloro-2-iodoethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClI/c3-1-2-4/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZSMRBYSARKAL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)



![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)

![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)
![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)




![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)
